molecular formula C5H7NO3S B1433689 Ethyl (formylamino)(thioxo)acetate CAS No. 1254073-67-0

Ethyl (formylamino)(thioxo)acetate

Cat. No. B1433689
M. Wt: 161.18 g/mol
InChI Key: GSEANZFIQZDNBT-UHFFFAOYSA-N
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Description

Ethyl (formylamino)(thioxo)acetate, also known as Ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate, is a chemical compound with the linear formula C8H10N2O3S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The molecular formula of Ethyl (formylamino)(thioxo)acetate is C5H7NO3S. The SMILES string representation is [H]C(NC1=NC(CC(OCC)=O)=CS1)=O .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl (formylamino)(thioxo)acetate is 161.18 g/mol. The density is 1.5±0.1 g/cm3, and the boiling point is 381.3±34.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl (Z)-α-formylamino-β-arylacrylates, derived from ethyl N, N-diformylamino acetate, have been synthesized and their structure characterized by X-ray diffraction, highlighting their potential in organic chemistry and material science research (Han, Hu, Zhou, & Yu, 2010).

Chemical Properties and Molecular Structure

  • Studies on compounds such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate have revealed insights into the molecular structure and chemical properties of thioxo compounds, contributing to a deeper understanding of their reactivity and interactions (Karczmarzyk, Pitucha, Wysocki, Fruziński, & Olender, 2012).

Biological and Pharmaceutical Applications

  • Ethyl (formylamino)(thioxo)acetate derivatives have shown promise in biological applications. For instance, derivatives like ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates have been explored for their antioxidant and antimicrobial activities, which could be significant in developing new pharmaceuticals (Youssef & Amin, 2012).

Development of Anti-Cancer Agents

  • Research has also delved into the development of anti-cancer agents using these compounds. A study described the synthesis of a novel derivative that exhibited potent cytotoxic activity against various cancer cell lines, highlighting the potential of ethyl (formylamino)(thioxo)acetate derivatives in cancer therapy (Riadi et al., 2021).

Enzymatic and Microbial Processes

  • The compound has also been investigated in enzymatic processes, such as the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production. This demonstrates its role in biotechnological applications and enzyme-catalyzed reactions (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Neuroprotective Activity

  • Derivatives of ethyl (formylamino)(thioxo)acetate have been synthesized with neuroprotective properties, offering potential therapeutic applications for neurodegenerative diseases (Kucukkilinc et al., 2017).

Safety And Hazards

Ethyl (formylamino)(thioxo)acetate is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, Ethyl acetate, indicates that it is highly flammable and may cause drowsiness or dizziness .

Future Directions

2-Aminothiazoles, which are used in the synthesis of Ethyl (formylamino)(thioxo)acetate, are a significant class of organic medicinal compounds with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests potential future directions for the development of new drug candidates .

properties

IUPAC Name

ethyl 2-formamido-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c1-2-9-5(8)4(10)6-3-7/h3H,2H2,1H3,(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEANZFIQZDNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=S)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (formylamino)(thioxo)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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